molecular formula C13H10N2 B11903423 4-(Naphthalen-1-yl)-1H-pyrazole

4-(Naphthalen-1-yl)-1H-pyrazole

Cat. No.: B11903423
M. Wt: 194.23 g/mol
InChI Key: JAZNSWMYNWBSBP-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)-1H-pyrazole is an organic compound that features a naphthalene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)-1H-pyrazole typically involves the reaction of naphthalene derivatives with hydrazine or its derivatives under specific conditions. One common method includes the cyclization of naphthylhydrazones in the presence of a base. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinones or pyrazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced naphthalene or pyrazole derivatives.

    Substitution: Formation of halogenated naphthalene or pyrazole derivatives.

Scientific Research Applications

4-(Naphthalen-1-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene-1-ylamine and naphthalene-2-ylamine.

    Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole.

Uniqueness

4-(Naphthalen-1-yl)-1H-pyrazole is unique due to its combined structural features of both naphthalene and pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

4-naphthalen-1-yl-1H-pyrazole

InChI

InChI=1S/C13H10N2/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-14-15-9-11/h1-9H,(H,14,15)

InChI Key

JAZNSWMYNWBSBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CNN=C3

Origin of Product

United States

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